Cas no 807314-37-0 ((1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid)

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid is a synthetic organic compound characterized by its cyclic octene backbone and functional groups. This compound is notable for its specific chirality and unique substitution pattern, offering versatility in chemical reactions. Its 8-aminocarboxylic acid group facilitates facile reactions with various functional reagents, making it a valuable building block in organic synthesis.
(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid structure
807314-37-0 structure
Product name:(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid
CAS No:807314-37-0
MF:C9H15NO2
MW:169.2209
MDL:MFCD08437549
CID:1801534
PubChem ID:17039376

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid
    • 4-cyclooctene-1-carboxylic acid, 8-amino-, (1S,4Z,8R)-
    • LogP
    • MFCD08437549
    • Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid
    • (1S,8R,z)-8-Amino-cyclooct-4-ene carboxylic acid
    • EN300-6494312
    • (Cis,Z)-8-aminocyclooct-4-enecarboxylic acid
    • rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
    • 807314-37-0
    • AKOS030212994
    • EN300-6747958
    • rac-(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
    • 736127-53-0
    • MFCD08437548
    • (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid
    • MDL: MFCD08437549
    • Inchi: InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h1-2,7-8H,3-6,10H2,(H,11,12)/b2-1-/t7-,8+/m0/s1
    • InChI Key: UPJMACBYICUIDP-WFWQCHFMSA-N
    • SMILES: C1CC(C(CCC=C1)N)C(=O)O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.091
  • Boiling Point: 313.6°C at 760 mmHg
  • Flash Point: 143.4°C
  • Refractive Index: 1.507
  • PSA: 63.32000
  • LogP: 1.84500

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747958-2.5g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
2.5g
$1594.0 2025-03-13
Enamine
EN300-6747958-10.0g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
10.0g
$3500.0 2025-03-13
Enamine
EN300-6747958-5.0g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
5.0g
$2360.0 2025-03-13
Enamine
EN300-6747958-0.1g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
0.1g
$715.0 2025-03-13
Enamine
EN300-6747958-1.0g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
1.0g
$813.0 2025-03-13
Enamine
EN300-6747958-0.25g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
0.25g
$748.0 2025-03-13
abcr
AB212672-1 g
(1S,8R,z)-8-Amino-cyclooct-4-ene carboxylic acid
807314-37-0
1g
€450.50 2023-05-06
Enamine
EN300-6747958-0.05g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
0.05g
$683.0 2025-03-13
abcr
AB212672-1g
(1S,8R,z)-8-Amino-cyclooct-4-ene carboxylic acid; .
807314-37-0
1g
€450.50 2025-03-19
Enamine
EN300-6747958-0.5g
rac-(1R,8S)-8-aminocyclooct-4-ene-1-carboxylic acid
807314-37-0 95.0%
0.5g
$781.0 2025-03-13

Additional information on (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid

Introduction to (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic Acid (CAS No. 807314-37-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to novel therapeutic applications. One such compound, (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid, identified by its CAS number 807314-37-0, has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This introduction delves into the compound's chemical characteristics, its potential applications in medicinal chemistry, and the latest research findings that underscore its significance in the field.

The molecular structure of (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid is characterized by a cyclooctene backbone with specific stereochemistry at the 1st, 4th, and 8th positions. The presence of an amine group at the 8th position and a carboxylic acid moiety at the 1st position contributes to its reactivity and potential interactions with biological targets. This stereochemical configuration is crucial, as it influences the compound's pharmacokinetic properties and binding affinity to enzymes and receptors.

In recent years, there has been a growing interest in cycloalkene derivatives due to their diverse biological activities. Studies have shown that compounds with similar structural motifs exhibit properties ranging from anti-inflammatory to anticancer effects. The amine group in (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid provides a versatile handle for further chemical modifications, enabling the synthesis of analogs with enhanced potency and selectivity. Researchers have explored various functionalization strategies to optimize the compound's pharmacological profile.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The cyclooctene ring system offers a rigid framework that can be modified to target specific biological pathways. For instance, recent studies have highlighted the compound's ability to interact with certain enzymes involved in metabolic disorders. By leveraging computational modeling and high-throughput screening techniques, scientists have identified derivatives of (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid that show promising activity against these targets.

The carboxylic acid group at the 1st position of the molecule also plays a critical role in its biological interactions. This functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity. Additionally, it serves as a site for further derivatization, allowing for the creation of prodrugs or conjugates that improve bioavailability or target specificity. These features make (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid a valuable scaffold for medicinal chemists.

Recent advances in synthetic chemistry have enabled more efficient and scalable production methods for this compound. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications. These advancements not only facilitate research but also pave the way for commercial development of derivatives based on this scaffold.

The biological activity of (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid has been extensively studied in various cellular and animal models. Research has demonstrated its potential in modulating inflammatory pathways by interacting with key signaling molecules. Moreover, preclinical studies suggest that derivatives of this compound may exhibit therapeutic effects in conditions such as neurodegeneration and autoimmune diseases. These findings underscore the compound's promise as a lead molecule for drug development.

In conclusion, (1S,4Z,8R)-8-amino-cyclo-octa[4]ene-[1]carb-oxylic ac-id (CAS No. 807314 -37 -0) represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. The combination of its stereochemical configuration and functional groups makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a focal point in medicinal chemistry investigations.

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Amadis Chemical Company Limited
(CAS:807314-37-0)(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid
A1176807
Purity:99%
Quantity:1g
Price ($):267.0